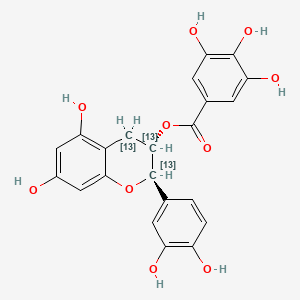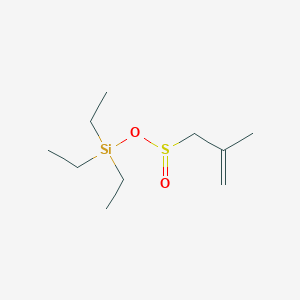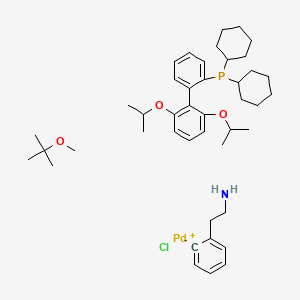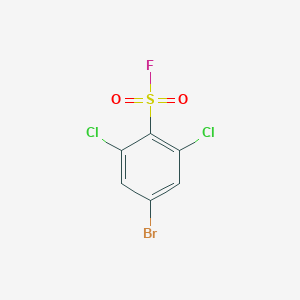
(+)-Catechin Gallate-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Catechin Gallate-13C3 is a stable isotope-labeled compound derived from catechin gallate, a type of flavonoid found in tea. This compound is labeled with carbon-13 isotopes, making it useful for various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Catechin gallate itself is known for its potent antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Catechin Gallate-13C3 involves the incorporation of carbon-13 isotopes into the catechin gallate molecule. This can be achieved through various synthetic routes, including:
Direct Isotope Labeling: This method involves the direct incorporation of carbon-13 labeled reagents into the catechin gallate structure.
Enzymatic Synthesis: Enzymes can be used to catalyze the incorporation of carbon-13 labeled substrates into catechin gallate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Synthesis: Large quantities of carbon-13 labeled precursors are reacted with catechin gallate under controlled conditions to produce the labeled compound.
Purification: The synthesized compound is purified using techniques such as chromatography to remove any impurities and ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Catechin Gallate-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include quinones, reduced catechin derivatives, and substituted catechin gallate compounds .
Applications De Recherche Scientifique
(+)-Catechin Gallate-13C3 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (+)-Catechin Gallate-13C3 involves its interaction with various molecular targets and pathways, including:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: The compound induces apoptosis in cancer cells by modulating signaling pathways such as EGFR and Notch.
Comparaison Avec Des Composés Similaires
Similar Compounds
(-)-Epigallocatechin Gallate-13C3: Another carbon-13 labeled flavonoid with similar antioxidant, anti-inflammatory, and anticancer properties.
(+)-Gallocatechin Gallate-13C3: A related compound with similar biological activities.
(+/-)-Epicatechin Gallate-13C3: A labeled analog of epicatechin gallate with comparable effects.
Uniqueness
(+)-Catechin Gallate-13C3 is unique due to its specific carbon-13 labeling, which allows for precise tracking and analysis in various research applications. Its potent biological activities and stable isotope labeling make it a valuable tool in scientific studies .
Propriétés
Formule moléculaire |
C22H18O10 |
|---|---|
Poids moléculaire |
445.3 g/mol |
Nom IUPAC |
[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m0/s1/i8+1,19+1,21+1 |
Clé InChI |
LSHVYAFMTMFKBA-CSYONBGUSA-N |
SMILES isomérique |
[13CH2]1[13C@@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
SMILES canonique |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-bromophenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12054055.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12054067.png)





![(Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl)-2',4',6'-triisopropylbiphenyl]gold(I) hexafluoroantimonate](/img/structure/B12054105.png)

![tert-Butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate](/img/structure/B12054116.png)

![N-(4-Ethoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12054127.png)

![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B12054140.png)
